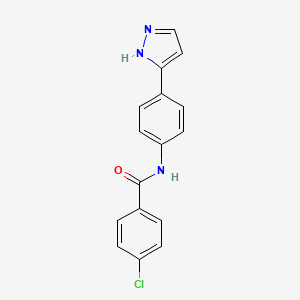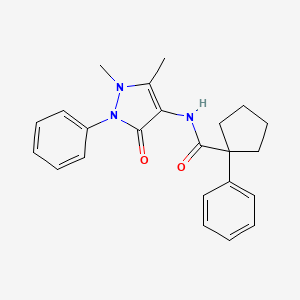
N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as CYC116, is a novel small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Synthesis and Corrosion Inhibition
Researchers have synthesized derivatives with similar structural motifs, focusing on their physical properties and applications as corrosion inhibitors. These compounds have been evaluated for their efficacy in protecting steel against corrosion in acidic and oil medium environments, demonstrating promising inhibition efficiencies at certain concentrations (Yıldırım & Cetin, 2008).
Antimicrobial and Anti-inflammatory Activities
Compounds featuring the 1,3,4-oxadiazole core have been reported for their antimicrobial and anti-inflammatory activities. Synthesis of various derivatives has led to the identification of compounds with significant activity against bacterial and fungal strains, as well as compounds showing anti-inflammatory effects in biological assays (Nargund, Reddy, & Hariprasad, 1994).
Anticancer Activity
The structural framework of indole and 1,3,4-oxadiazole has been utilized to synthesize derivatives with potential anticancer activity. Research in this area aims at exploring the biological activities of these compounds against various cancer cell lines, highlighting the role of such molecules in the development of new therapeutic agents (Sever et al., 2020).
Antiepileptic and Anticonvulsant Evaluation
Derivatives incorporating the indole and 1,3,4-oxadiazole motifs have been evaluated for their antiepileptic and anticonvulsant properties. Studies have demonstrated the synthesis of novel compounds and their testing in various models, contributing to the understanding of their potential as anticonvulsant agents (Rajak et al., 2013).
Antidiabetic Potential
Research on compounds structurally related to N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has also extended to the exploration of their antidiabetic potential. Synthesis and evaluation of novel molecules have identified several candidates with promising α-glucosidase inhibitory activity, indicating their potential utility in managing diabetes (Nazir et al., 2018).
properties
IUPAC Name |
N-cyclohexyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)20-23-24-21(27-20)18-12-15-8-6-7-11-17(15)25(18)13-19(26)22-16-9-4-3-5-10-16/h6-8,11-12,14,16H,3-5,9-10,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTVUGKTAANBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)


![Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2659780.png)

![N-(3-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2659782.png)
![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659784.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2659788.png)
![2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2659789.png)
![6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2659790.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2659794.png)
![N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide](/img/structure/B2659797.png)